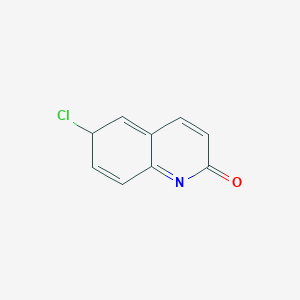

6-chloro-6H-quinolin-2-one

Description

Significance of the Quinoline (B57606) Scaffold in Organic Chemistry and Chemical Biology

The quinoline scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the fields of organic chemistry and chemical biology. nih.govresearchgate.net Its prevalence in numerous natural products, synthetic molecules, and pharmaceuticals underscores its significance. numberanalytics.comvcu.edu In organic chemistry, quinoline and its derivatives serve as versatile building blocks for the synthesis of more complex molecular architectures. researchgate.netfrontiersin.org The presence of both an aromatic carbocyclic ring and a nitrogen-containing heterocyclic ring imparts unique electronic properties, allowing for a wide range of chemical transformations. frontiersin.org

From a chemical biology and medicinal chemistry perspective, the quinoline scaffold is considered a "privileged structure". nih.govnih.gov This term reflects its ability to bind to multiple biological targets with high affinity, leading to a broad spectrum of pharmacological activities. orientjchem.org Consequently, quinoline derivatives have been extensively investigated and developed as therapeutic agents for various diseases. nih.govorientjchem.org The structural versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties to enhance efficacy and selectivity for specific targets. frontiersin.orgorientjchem.org This has led to the development of numerous drugs and clinical candidates with activities including antimicrobial, anticancer, antimalarial, and anti-inflammatory effects. nih.govnih.govorientjchem.org

Historical Context and Evolution of Quinolinone Chemistry

The history of quinoline chemistry dates back to the 19th century, with its initial isolation from coal tar. numberanalytics.com One of the earliest and most well-known methods for quinoline synthesis is the Skraup synthesis, developed in 1880. numberanalytics.com The chemistry of quinolinones, also known as quinolones, which are oxidized derivatives of quinolines, began to gain significant attention in the 20th century. mdpi.comresearchgate.net The first synthesis of quinolinones was reported in the late 19th century, and since then, a plethora of synthetic methods have been developed. mdpi.comresearchgate.net

The evolution of quinolinone chemistry has been closely linked to the discovery of their biological activities. A significant breakthrough occurred in the late 1970s with the introduction of a fluorine atom at the C-6 position of the quinolin-4-one skeleton, which dramatically improved the antibacterial spectrum and led to the second generation of quinolone antibiotics. mdpi.com Research into 2-alkyl-4(1H)-quinolones has been ongoing for over 70 years since their discovery as bacterial secondary metabolites. arkat-usa.org The Conrad-Limpach reaction, first reported in 1952 for the synthesis of 2-heptyl-4(1H)-quinolone, remains a widely used method for preparing 2-alkyl-4(1H)-quinolones. arkat-usa.org The continuous development of new synthetic strategies, including green chemistry approaches and metal-catalyzed reactions, has expanded the accessible chemical space of quinolinone derivatives. frontiersin.orgnih.gov

Specific Academic Relevance of 6-Chloroquinolin-2-one Derivatives in Research

Within the vast family of quinolinones, 6-chloroquinolin-2-one and its derivatives have garnered specific academic interest due to the influence of the chlorine substituent on the molecule's reactivity and biological profile. The presence of a chlorine atom at the 6-position can significantly alter the electronic properties of the quinoline ring system, enhancing its potential for various chemical reactions and biological interactions. smolecule.com

In synthetic chemistry, 6-chloroquinolin-2-one serves as a key intermediate for the preparation of a variety of substituted quinolines. For instance, it can be a precursor for the synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and its corresponding propargyl ester. mdpi.com Furthermore, the chlorine atom can be displaced through nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the creation of novel quinoline-based scaffolds. smolecule.commdpi.com Research has also focused on the synthesis of more complex structures, such as (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids, starting from 6-chloro-2-(chloromethyl)quinoline-3-carboxylate. researchgate.net

From a medicinal chemistry standpoint, the 6-chloro substitution is a common feature in many biologically active quinoline derivatives. It has been incorporated into molecules designed as potential anticancer, antimicrobial, and antimalarial agents. smolecule.commdpi.commdpi.com The chlorine atom can influence the compound's ability to interact with biological targets, such as enzymes and receptors, potentially leading to enhanced therapeutic effects. smolecule.com

Scope and Objectives of Contemporary Research on 6-Chloroquinolin-2-one Systems

A significant portion of current research is dedicated to the biological evaluation of newly synthesized 6-chloroquinolin-2-one derivatives. mdpi.commdpi.com The primary goals are to identify new lead compounds for drug discovery and to understand the molecular mechanisms underlying their biological activity. smolecule.com This often involves screening against a wide range of biological targets, including cancer cell lines, pathogenic microbes, and parasites. mdpi.comresearchgate.net The insights gained from these studies are crucial for the rational design of more potent and selective therapeutic agents based on the 6-chloroquinolin-2-one scaffold.

Interactive Data Table: Research Findings on 6-Chloroquinolin-2-one Derivatives

| Compound/Derivative | Research Focus | Key Findings |

| 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid | Synthesis | Synthesized from 6-chloro-4-hydroxy-2-quinolone and propargyl bromide. mdpi.com |

| (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids | Synthesis | Achieved through a three-step one-pot synthesis from ethyl 6-chloro-2-(chloromethyl) quinoline-3-carboxylate. researchgate.net |

| 6-chloro-2,4-di(thiophen-2-yl)quinoline | Synthesis and Characterization | Synthesized via a modified Doebner-von Miller reaction and characterized by 1H NMR. eijppr.com |

| 6-chloro-4-hydroxy-2-quinolone azo dyes | Synthesis and Application | Coupled with diazotized aromatic amines to produce azo disperse dyes. researchgate.net |

| 5-arylidene-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl) thiazolidin-4-ones | Antimicrobial Activity | Screened for antibacterial and antifungal activity against various strains. mdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNO |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

6-chloro-6H-quinolin-2-one |

InChI |

InChI=1S/C9H6ClNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5,7H |

InChI Key |

CYZLEBKCABJJCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=O)C=CC2=CC1Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Chloroquinolin 2 One and Its Diverse Derivatives

Strategies for Direct Synthesis of the 6-Chloroquinolin-2-one Core

The direct synthesis of the 6-chloroquinolin-2-one nucleus can be achieved through several strategic approaches, including classical cyclization reactions, oxidation of quinoline (B57606) precursors, and regioselective halogenation techniques.

Cyclization Reactions (e.g., Conrad-Limpach synthesis variants)

The Conrad-Limpach synthesis and its variations represent a cornerstone in quinoline chemistry. wikipedia.orgsynarchive.com This method traditionally involves the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com To obtain the 2-quinolone structure, the reaction conditions are controlled to favor the formation of a β-ketoanilide intermediate, which then undergoes cyclization. wikipedia.orgmdpi.com Specifically, for 6-chloroquinolin-2-one, 4-chloroaniline (B138754) would be the starting aniline (B41778) derivative. The reaction with a β-ketoester, such as ethyl acetoacetate (B1235776), under acidic conditions and temperatures typically above 100°C, facilitates the formation of the corresponding β-ketoanilide. wikipedia.orgmdpi.com Subsequent intramolecular cyclization, often at higher temperatures (around 250°C) or mediated by a dehydrating agent, yields the desired 4-hydroxy-6-chloroquinolin-2-one. wikipedia.orgnih.gov The use of an inert, high-boiling solvent like mineral oil can significantly improve the yield of the cyclization step. wikipedia.org

Another relevant cyclization strategy is the Pfitzinger reaction, which can be used to synthesize quinoline-4-carboxylic acids from isatin (B1672199) derivatives. For instance, 5-chloroisatin (B99725) can react with pyruvic acid in the presence of a base to form 6-chloroquinoline-2,4-dicarboxylic acid, which can then be selectively decarboxylated to yield 6-chloro-4-quinolinecarboxylic acid. While this method does not directly produce 6-chloroquinolin-2-one, the resulting carboxylic acid is a versatile precursor for further transformations.

The Camps cyclization is another valuable method, involving the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com Depending on the substrate and reaction conditions, this method can lead to either quinolin-2-ones or quinolin-4-ones. mdpi.com

Oxidation Reactions (e.g., from quinoline N-oxides)

The oxidation of quinoline derivatives, particularly quinoline N-oxides, provides an alternative route to quinolin-2-ones. The synthesis of 6-chloroquinoline-1-oxide can be achieved by treating 6-chloroquinoline (B1265530) with an oxidizing agent like hydrogen peroxide in glacial acetic acid. cdnsciencepub.com This N-oxide can then be converted to the corresponding 2-chloroquinoline (B121035) derivative. For example, treatment of a quinoline N-oxide with phosphoryl chloride (POCl₃) can introduce a chlorine atom at the C2 position. nih.gov Subsequent hydrolysis of the 2-chloro-6-chloroquinoline would yield 6-chloroquinolin-2-one.

A more direct conversion of a quinoline N-oxide to a quinolin-2-one derivative has also been reported. For instance, the treatment of 4-nitroquinoline (B1605747) 1-oxide with lead tetraacetate can lead to the formation of a 1-hydroxy-2(1H)-quinolone. cdnsciencepub.com While this specific example does not directly yield 6-chloroquinolin-2-one, it demonstrates the principle of N-oxide rearrangement to form the quinolin-2-one core.

Regioselective Halogenation Approaches

Direct and regioselective halogenation of the quinolin-2-one scaffold is a powerful tool for the synthesis of 6-chloroquinolin-2-one. The electron-donating nature of the lactam functionality in the quinolin-2-one ring directs electrophilic aromatic substitution to the 6- and 8-positions.

To achieve chlorination specifically at the C6 position, various chlorinating agents and conditions can be employed. The use of reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) in a suitable solvent can lead to the desired product. rsc.org The regioselectivity can be influenced by the presence of directing groups. For instance, the use of an 8-amido directing group on the quinoline ring can steer halogenation to the C5 position. mdpi.comrsc.org However, for the synthesis of the 6-chloro isomer, starting with an unsubstituted or appropriately substituted quinolin-2-one is key.

Iron(III)-catalyzed halogenation has emerged as an environmentally benign method for the C5-halogenation of 8-amidoquinolines in water. mdpi.com While this highlights a regioselective approach, achieving specific C6-chlorination would depend on the substrate's electronic properties and the absence of strong directing groups at other positions.

Derivatization and Functionalization at Key Positions of the 6-Chloroquinolin-2-one Nucleus

The 6-chloroquinolin-2-one core is a versatile platform for further chemical modifications, allowing for the introduction of various functional groups at different positions on the quinoline ring.

Substitution Reactions on the Quinoline Ring (e.g., at C-3, C-4)

The C3 and C4 positions of the 6-chloroquinolin-2-one nucleus are susceptible to various substitution reactions, enabling the synthesis of a diverse range of derivatives.

C3-Position: The C3 position can be functionalized through various reactions. For example, Vilsmeier-Haack formylation of acetanilides can lead to 2-chloro-3-formylquinolines, which are versatile intermediates. rroij.com These aldehydes can then undergo further reactions. Additionally, C3-halogenation of 4-quinolones can be achieved under mild conditions using hypervalent iodine(III) reagents. acs.org This provides a route to 3-halo-6-chloroquinolin-2-one derivatives.

C4-Position: The C4 position can be activated for nucleophilic substitution. For instance, the conversion of the 4-hydroxy group in 4-hydroxy-6-chloroquinolin-2-one to a 4-chloro group creates a reactive site. This can be achieved using reagents like phosphoryl chloride. nih.gov The resulting 4,6-dichloroquinolin-2-one can then react with various nucleophiles. For example, nucleophilic substitution with amines, such as morpholine (B109124), can introduce an amino group at the C4 position. mdpi.com

The following table summarizes some examples of substitution reactions at the C3 and C4 positions:

| Position | Reaction Type | Reagents and Conditions | Product Type | Reference |

| C3 | Halogenation | PIFA/KCl in MeOH | 3-Chloro-4-quinolone | acs.org |

| C3 | Formylation (via Vilsmeier-Haack) | Acetanilide (B955), DMF, POCl₃ | 2-Chloro-3-formylquinoline | rroij.com |

| C4 | Chlorination | POCl₃ | 4-Chloroquinoline | nih.gov |

| C4 | Amination | Morpholine, K₂CO₃, DMF | 4-Morpholinoquinoline | mdpi.com |

N-Substitution and Heterocyclic Annulation Strategies

The nitrogen atom of the quinolin-2-one lactam and the existing ring structure provide opportunities for N-substitution and the construction of fused heterocyclic systems.

N-Substitution: The nitrogen atom can be alkylated or acylated under appropriate conditions. For example, N-alkylation can be achieved using alkyl halides in the presence of a base like potassium carbonate in a solvent such as DMF. mdpi.com This allows for the introduction of a wide variety of substituents at the N1 position, which can significantly influence the molecule's properties.

Heterocyclic Annulation: The 6-chloroquinolin-2-one scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the functional groups at the C2, C3, and C4 positions. For instance, a 2-chloro-3-formylquinoline derivative can react with hydrazine (B178648) to form a pyrazolo[3,4-b]quinoline. rsc.org Similarly, reaction with formamide (B127407) can lead to a pyrrolo[3,4-b]quinolin-3-one. rsc.org

Multicomponent reactions are also powerful tools for constructing fused systems. For example, a three-component reaction of a 2-chloroquinoline-3-carbaldehyde (B1585622), an active methylene (B1212753) compound, and an amine can lead to the formation of pyrano[2,3-b]quinoline derivatives. researchgate.net These annulation strategies significantly expand the chemical diversity of compounds derived from 6-chloroquinolin-2-one.

The following table provides examples of N-substitution and heterocyclic annulation reactions:

| Reaction Type | Starting Material Moiety | Reagents and Conditions | Fused Heterocycle | Reference |

| N-Alkylation | Quinolin-2-one | Alkyl halide, K₂CO₃, DMF | N-Alkyl-quinolin-2-one | mdpi.com |

| Pyrazolo Annulation | 2-Chloro-3-formylquinoline | Hydrazine hydrate | Pyrazolo[3,4-b]quinoline | rsc.org |

| Pyrrolo Annulation | 2-Chloro-3-formylquinoline | Formamide, formic acid | Pyrrolo[3,4-b]quinolin-3-one | rsc.org |

| Pyrano Annulation | 2-Chloro-3-formylquinoline | Malononitrile, 4-hydroxy-2H-chromen-2-one, L-proline | Pyrano[3,2-c]chromenone | rsc.org |

Side-Chain Functionalization (e.g., arylvinyl, thiosemicarbazone moieties)

Late-stage functionalization allows for the rapid diversification of the 6-chloroquinolin-2-one core, enabling the exploration of structure-activity relationships. nih.gov The introduction of arylvinyl and thiosemicarbazone side chains are notable examples, often imparting significant biological activities to the parent molecule.

Arylvinyl Moieties: The synthesis of 2-arylvinylquinolines often involves the Knoevenagel condensation of a 2-methylquinoline (B7769805) derivative with an appropriate aromatic aldehyde. For the synthesis of 6-chloro-2-arylvinylquinolines, a key intermediate is 6-chloro-4-hydroxy-2-methylquinoline. This can be prepared by reacting 4-chloroaniline with ethyl acetoacetate in the presence of an acid catalyst like polyphosphoric acid (PPA). Subsequent chlorination with phosphorus oxychloride (POCl₃) yields 4,6-dichloro-2-methylquinoline. This intermediate can then be reacted with various substituted aromatic aldehydes in the presence of p-toluenesulfonyl hydrazide in xylene at elevated temperatures to yield the target 6-chloro-2-arylvinylquinoline derivatives. nih.gov This method provides a direct and effective route to introduce diverse arylvinyl groups at the C-2 position of the quinoline ring. nih.govrsc.org

Thiosemicarbazone Moieties: Thiosemicarbazone derivatives of the 6-chloroquinolin-2-one scaffold are typically synthesized by condensing a quinoline carbaldehyde intermediate with a thiosemicarbazide. A common synthetic route begins with the Vilsmeier-Haack formylation of an appropriate acetanilide to produce a 2-chloroquinoline-3-carbaldehyde. nih.govscielo.org.za For instance, N-(4-chlorophenyl)acetamide can be treated with phosphorus oxychloride and dimethylformamide (DMF) to yield 2,6-dichloroquinoline-3-carbaldehyde. scielo.org.za This aldehyde can then be hydrolyzed under acidic conditions (e.g., 70% acetic acid) to give the corresponding 6-chloro-2-oxoquinoline-3-carbaldehyde. scielo.org.za Finally, the condensation reaction of this aldehyde with various substituted thiosemicarbazides at room temperature or under reflux in a suitable solvent like ethanol (B145695) yields the desired 6-chloro-2-oxoquinoline-3-carbaldehyde thiosemicarbazone derivatives. scielo.org.zasci-hub.se The yields for the final condensation step are generally high, ranging from 69% to 96%. sci-hub.se

Table 1: Synthesis of 6-Substituted Quinolone Thiosemicarbazone Derivatives sci-hub.seThis table summarizes the synthesis of various thiosemicarbazone derivatives from the corresponding quinolone carbaldehyde.

| Compound | Substituent at C-6 | Thiosemicarbazone Moiety | Yield (%) |

|---|---|---|---|

| 5c | Cl | Unsubstituted | 96 |

| 5d | Cl | N-methyl | 85 |

| 5e | Cl | N-phenyl | 79 |

Green Chemistry Principles and Sustainable Approaches in 6-Chloroquinolin-2-one Synthesis

Adherence to green chemistry principles is increasingly important in modern synthetic chemistry to minimize environmental impact and enhance safety. nih.gov Methodologies such as catalyst-free reactions, ultrasound and microwave irradiation, and the use of environmentally benign solvents are being applied to the synthesis of quinoline derivatives. rsc.orgtandfonline.com

Developing synthetic protocols that eliminate the need for, often toxic or expensive, catalysts is a key goal of green chemistry. Several catalyst-free methods have been reported for the synthesis of quinoline and quinolinone cores. One-pot, three-component reactions are particularly attractive. For instance, the synthesis of 8-aryl-7,8-dihydro- nih.govscitube.io-dioxolo[4,5-g]quinolin-6-(5H)-one derivatives has been achieved through the reaction of an aniline, an aldehyde, and isopropylidene malonate under solvent-free and catalyst-free conditions, often accelerated by ultrasound. researchgate.net Similarly, the synthesis of (E)-2-alkenylquinoline derivatives via C(sp³)–H functionalization of 2-methylquinolines with aromatic aldehydes can be performed under catalyst-free conditions, although this may require high temperatures. researchgate.net Recently, a green and catalyst-free strategy was developed for the synthesis of (E)-2-styrylquinoline-3-carboxylic acid derivatives using a deep eutectic solvent (DES) composed of 1,3-dimethylurea (B165225) (DMU) and L-(+)-tartaric acid (LTA), which acts as both the reaction medium and catalyst. rsc.org Such approaches offer advantages in terms of atom economy, simplified purification, and reduced waste. researchgate.netacs.org

The use of ultrasonic irradiation as an energy source can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times under milder conditions compared to conventional heating. rsc.orgtandfonline.com This technique, known as sonochemistry, has been successfully applied to the synthesis of various quinoline derivatives. tandfonline.comcore.ac.uk

A notable example is the synthesis of 3-(2-chloroquinolin-3-yl)-1-aryl prop-2-en-1-ones (quinoline chalcones). These compounds were synthesized in high yields (85-90%) by condensing 2-chloroquinoline-3-carbaldehyde with various substituted acetophenones under solvent-free, ultrasound-irradiated conditions using K₂CO₃–Al₂O₃ as a solid support. tandfonline.com The reaction times were significantly reduced to 50–80 minutes. tandfonline.com Ultrasound has also been utilized in the catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones and in the multi-step, one-pot synthesis of 2-(benzofuran-2-yl)-6-chloroquinoline-3-carboxylic acid derivatives, demonstrating the versatility of this green technique. nih.govsioc-journal.cn

Table 2: Ultrasound-Mediated Synthesis of Quinoline Chalcones tandfonline.comThis table illustrates the efficiency of ultrasound irradiation in the synthesis of 3-(2-chloroquinolin-3-yl)-1-aryl prop-2-en-1-ones from 2-chloroquinoline-3-carbaldehyde and various acetophenones.

| Acetophenone Substituent (Aryl group) | Time (min) | Yield (%) |

|---|---|---|

| Phenyl | 50 | 90 |

| 4-Chlorophenyl | 60 | 88 |

| 4-Bromophenyl | 60 | 87 |

| 4-Nitrophenyl | 80 | 85 |

| 4-Methylphenyl | 55 | 90 |

Replacing volatile organic compounds (VOCs) with greener alternatives like water or ionic liquids is a cornerstone of sustainable chemistry. Water is an ideal solvent due to its non-flammability, low cost, and minimal environmental impact. tandfonline.com The Friedländer annulation, a classical method for quinoline synthesis, has been adapted to use water as a solvent. For example, substituted quinolines can be prepared from 2-aminoaryl ketones and carbonyl compounds in water with hydrochloric acid as a mediator. researchgate.net Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has also been used as an inexpensive and efficient catalyst for quinoline synthesis in water. tandfonline.com

Ionic liquids (ILs) are another class of green solvents, characterized by their low volatility, thermal stability, and recyclability. The Knoevenagel condensation of 2-chloro-3-formylquinoline with active methylene compounds has been efficiently catalyzed by the task-specific ionic liquid [Et₃NH][HSO₄], which acts as both the catalyst and the solvent, eliminating the need for VOCs and offering high product yields and catalyst recyclability. acs.org

Flow Chemistry and Continuous Processing Techniques in 6-Chloroquinolin-2-one Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. vapourtec.com These benefits include enhanced safety due to smaller reaction volumes, superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved reproducibility. vapourtec.comwuxiapptec.com This technology is particularly well-suited for reactions involving hazardous intermediates or highly exothermic processes. wuxiapptec.com

While specific reports on the continuous flow synthesis of 6-chloro-6H-quinolin-2-one are not prevalent, the principles and technologies are directly applicable. Multi-step reactions can be "telescoped" into a single continuous process, eliminating the need for isolating and purifying intermediates, which reduces waste and improves efficiency. wuxiapptec.comresearchgate.net Given the advantages in safety, scalability, and process control, flow chemistry represents a promising and powerful methodology for the future production of 6-chloroquinolin-2-one and its derivatives. researchgate.net

Elucidation of Reactivity and Reaction Mechanisms in 6 Chloroquinolin 2 One Chemistry

Nucleophilic Aromatic Substitution Reactions on the Quinolinone Core

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing the 6-chloroquinolin-2-one core. wikipedia.org This reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The subsequent departure of the chloride ion restores aromaticity and yields the substituted product. The reaction is favored by electron-withdrawing groups that can stabilize the negative charge of the intermediate. libretexts.org While specific studies on 6-chloro-6H-quinolin-2-one are limited, extensive research on analogous chloroquinolinones provides a clear indication of its expected reactivity.

The chlorine atom at position 6 is susceptible to displacement by various nitrogen-based nucleophiles. Studies on related chloroquinolinones demonstrate that amines, hydrazines, and azides readily participate in SNAr reactions. mdpi.comresearchgate.net

Amines : Primary and secondary amines, such as benzylamine and aniline (B41778), react with chloro-substituted quinolinones to yield the corresponding amino derivatives. These reactions typically proceed under mild conditions, often in the presence of a base like triethylamine to neutralize the HCl byproduct. arkat-usa.org

Hydrazines : Hydrazine (B178648) hydrate is an effective nucleophile for displacing the chloro group, leading to the formation of hydrazinoquinolinones. mdpi.com This reaction is fundamental for creating intermediates that can be further transformed, for example, into azides or used in the Wolff-Kishner reduction. fiveable.melumenlearning.comorganic-chemistry.orglibretexts.org

Azides : Sodium azide is commonly used to introduce the azido group onto the quinolinone ring. researchgate.net The reaction, often conducted in a polar aprotic solvent like DMF, yields azidoquinolinones. mdpi.com These products are valuable synthetic intermediates that can be reduced to amines or participate in cycloaddition reactions. nih.gov

The table below summarizes representative nucleophilic substitution reactions with nitrogen-based nucleophiles on analogous chloroquinolinone systems.

| Nucleophile | Reactant (Analogue) | Product |

| Benzylamine | 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | 4-Benzylamino-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione |

| Aniline | 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | 4-Phenylamino-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione |

| Hydrazine Hydrate | 4-Chloro-8-methylquinolin-2(1H)-one | 4-Hydrazino-8-methylquinolin-2(1H)-one |

| Sodium Azide | 4-Chloro-8-methylquinolin-2(1H)-one | 4-Azido-8-methylquinolin-2(1H)-one |

Data sourced from studies on analogous chloroquinolinone compounds to illustrate expected reactivity. mdpi.comarkat-usa.org

Oxygen-based nucleophiles, such as hydroxides and alkoxides, are expected to react with 6-chloroquinolin-2-one to form hydroxy- and alkoxy-substituted quinolinones, respectively. bartleby.com These reactions are classic examples of nucleophilic aromatic substitution. wikipedia.org Water can act as a weak nucleophile in hydrolysis reactions, often requiring acidic or basic conditions to proceed effectively. bartleby.com Stronger nucleophiles like hydroxide ions readily displace the chloride. bartleby.com While specific examples for the 6-chloro isomer are not detailed in the provided search results, this pathway is a fundamental aspect of haloarene chemistry.

Sulfur-based nucleophiles are highly effective in SNAr reactions with chloroquinolinones. Thiophenols, in the presence of a base like sodium ethoxide or triethylamine, readily displace the chlorine atom to form the corresponding thioether derivatives. mdpi.comresearchgate.net These reactions are generally efficient and provide a straightforward method for introducing sulfur-containing moieties onto the quinolinone scaffold. mdpi.comresearchgate.net

| Nucleophile | Reactant (Analogue) | Product |

| Thiophenol | 4-Chloro-8-methylquinolin-2(1H)-one | 8-Methyl-4-phenylthioquinolin-2(1H)-one |

| Ethanethiol | 4-Chloro-8-methylquinolin-2(1H)-one | 4-Ethylthio-8-methylquinolin-2(1H)-one |

Data sourced from a study on an analogous 4-chloroquinolinone compound. mdpi.com

Electrophilic Reactions and Functionalization of 6-Chloroquinolin-2-one Systems

Electrophilic aromatic substitution (EAS) provides a pathway to functionalize the carbocyclic ring of the quinolinone system. The outcome of these reactions is governed by the directing effects of the substituents already present on the ring: the chloro group and the fused lactam ring. The chloro group is a deactivating but ortho, para-directing substituent. The quinolinone ring system's reactivity is complex; the amide nitrogen can activate the ring via resonance, while the carbonyl group is deactivating.

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro (-NO2) group onto the aromatic ring. Research on the nitration of quinoline (B57606) derivatives shows that substitution typically occurs on the benzene (B151609) ring rather than the pyridine (B92270) ring. For instance, the nitration of 1-acetyl-1,2,3,4-tetrahydroquinoline results in a mixture of 6- and 7-nitro products, indicating that the positions para and meta to the amide nitrogen are susceptible to electrophilic attack. cdnsciencepub.com Given that 6-chloroquinolin-2-one already has a substituent at the 6-position, nitration would be expected to occur at available positions on the carbocyclic ring, influenced by the combined directing effects of the chloro and lactam groups. The nitro group itself is a strong deactivating group, making subsequent substitutions more difficult. nih.gov

Friedel-Crafts reactions are fundamental methods for attaching alkyl and acyl groups to aromatic rings. wikipedia.org

Acylation : Friedel-Crafts acylation involves an acyl chloride or anhydride and a Lewis acid catalyst (e.g., AlCl3). organic-chemistry.org The resulting acyl group is deactivating, which advantageously prevents multiple substitutions. organic-chemistry.org The reaction on the quinolinone system would likely be directed to the carbocyclic ring. However, a significant challenge is that the Lewis acid catalyst can complex with the basic nitrogen atom of the quinoline, effectively neutralizing the catalyst and hindering the reaction. quora.com

Alkylation : Friedel-Crafts alkylation uses an alkyl halide and a Lewis acid catalyst. rsc.org This reaction is often more challenging to control than acylation due to the activating nature of alkyl groups, which can lead to polyalkylation, and the potential for carbocation rearrangements. quora.com Similar to acylation, the Lewis basicity of the quinoline nitrogen can interfere with the catalyst. quora.com Intramolecular Friedel-Crafts reactions have been successfully used to construct fused quinolinone systems, demonstrating the viability of this reaction type under appropriate conditions. mdpi.com

The table below outlines the general types of electrophilic reactions applicable to the quinolinone core.

| Reaction Type | Reagents | Expected Product Type |

| Nitration | HNO3, H2SO4 | Nitro-6-chloroquinolin-2-one |

| Acylation | Acyl chloride, AlCl3 | Acyl-6-chloroquinolin-2-one |

| Alkylation | Alkyl halide, AlCl3 | Alkyl-6-chloroquinolin-2-one |

Transition Metal-Catalyzed Transformations of 6-Chloroquinolin-2-one

The 6-chloroquinolin-2-one scaffold is a versatile building block in organic synthesis, amenable to a variety of transition metal-catalyzed reactions. These transformations enable the introduction of molecular complexity and the construction of novel derivatives with potential applications in medicinal chemistry and materials science. The presence of the chloro-substituent and multiple C-H bonds on the heterocyclic core provides distinct handles for catalytic functionalization. Key transformations include the activation and subsequent functionalization of carbon-hydrogen bonds, cross-coupling reactions at the carbon-chlorine bond, and the utilization of the quinolinone framework in coordination chemistry.

C-H Functionalization Reactions

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores. For quinoline and quinolinone systems, these reactions often target the C2, C3, or C8 positions, guided by the directing effect of the nitrogen atom or other functional groups. While specific studies on 6-chloroquinolin-2-one are not extensively detailed in the literature, the reactivity patterns of the parent quinolinone ring system provide significant insights.

Rhodium(III) complexes, particularly those containing a pentamethylcyclopentadienyl (Cp*) ligand, are potent catalysts for C-H activation. nih.gov These catalysts can facilitate a range of transformations, including the alkylation and arylation of N-heterocycles. mdpi.comrsc.orgnih.gov The generally accepted mechanism involves a concerted metalation-deprotonation (CMD) pathway, where the Rh(III) center coordinates to the nitrogen atom of the quinoline, facilitating the cleavage of a nearby C-H bond to form a rhodacycle intermediate. nih.gov This intermediate can then react with various coupling partners, such as alkenes or alkynes, to forge new carbon-carbon bonds. mdpi.comrsc.org

Palladium catalysis is also widely employed for the direct arylation of heterocycles. rsc.orgnih.gov These reactions typically proceed via a CMD or an oxidative addition mechanism. In the context of a chloro-substituted quinolinone, careful selection of reaction conditions is crucial to achieve chemoselectivity, directing the reaction to a C-H bond over the more classically reactive C-Cl bond. rsc.org The choice of ligand, base, and oxidant can influence the regioselectivity of the C-H functionalization. For instance, palladium-catalyzed oxidative annulation of acrylamides with arynes has been developed to synthesize quinolinones, demonstrating a method involving N-H activation followed by a Heck-type reaction. acs.org

Table 1: Representative Conditions for Transition Metal-Catalyzed C-H Functionalization of Quinoline Scaffolds

| Catalyst System | Coupling Partner | Typical Conditions | Ref. |

| [RhCp*Cl2]2 | Alkenes | AgSbF6, Cu(OAc)2, Solvent (e.g., 1,4-dioxane), Heat | mdpi.com |

| Pd(OAc)2 | Aryl Halides | Ligand (e.g., phosphine), Base (e.g., K2CO3), Solvent (e.g., DMA), Heat | nih.gov |

| [Ir(cod)OMe]2/dtbpy | B2pin2 | Solvent (e.g., THF), Heat | mdpi.com |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for constructing biaryl structures. The chlorine atom at the C6 position of 6-chloroquinolin-2-one serves as an excellent electrophilic handle for such palladium-catalyzed transformations. This reaction involves the coupling of the chloro-derivative with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C6 position, leading to the synthesis of 6-arylquinolin-2-ones. thieme-connect.com The catalytic cycle generally involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

The efficiency and outcome of the reaction are highly dependent on the choice of catalyst, ligand, base, and solvent. Common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂. Phosphine-based ligands, such as triphenylphosphine (PPh₃) or more sterically hindered and electron-rich biarylphosphines, are often employed to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. A variety of bases, including carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), are used to promote the transmetalation step.

Table 2: Key Components in Suzuki-Miyaura Cross-Coupling Reactions

| Component | Examples | Function |

| Palladium Source | Pd(OAc)2, PdCl2, [Pd(π-cinnamyl)Cl]2, Pd(PPh3)4 | Precursor to the active Pd(0) catalyst |

| Ligand | PPh3, Buchwald-type biarylphosphines (e.g., SPhos, XPhos) | Stabilizes the catalyst, influences reactivity and selectivity |

| Organoboron Reagent | Arylboronic acids (Ar-B(OH)2), Arylboronic esters (Ar-B(OR)2) | Source of the aryl nucleophile |

| Base | K2CO3, Na2CO3, Cs2CO3, K3PO4 | Activates the organoboron reagent for transmetalation |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water mixtures | Solubilizes reactants and influences reaction rate |

Studies on related 2,4,7-trichloroquinazoline systems have demonstrated regioselective Suzuki-Miyaura couplings, highlighting that different chlorine positions on a heterocycle exhibit differential reactivity, which can be exploited for sequential functionalization. researchgate.net This principle is directly applicable to poly-halogenated quinolinones.

Coordination Chemistry and Ligand Design with Metal Ions

The 6-chloroquinolin-2-one structure possesses potential metal-coordinating sites, making it an interesting scaffold for coordination chemistry and ligand design. The quinolin-2-one tautomer features a lactam group, where both the nitrogen atom and the exocyclic carbonyl oxygen can act as Lewis basic sites for coordination with metal ions. The endocyclic nitrogen of the pyridine ring and the carbonyl oxygen can form a chelate ring with a metal center, a common binding motif for related quinoline derivatives. mdpi.com

Quinoline-based ligands are widely used in catalysis and materials science due to their rigid structure and effective coordinating ability. researchgate.netiosrjournals.org The electronic properties of the quinoline ring can be tuned by substituents; the electron-withdrawing nature of the chlorine atom at the C6 position in 6-chloroquinolin-2-one would modulate the electron density on the coordinating atoms, thereby influencing the stability and reactivity of the resulting metal complexes.

The synthesis of metal complexes involving quinoline derivatives often involves the reaction of the ligand with a metal salt (e.g., Cu(II), Co(II), Ni(II), Zn(II)) in a suitable solvent. mdpi.combepls.com The resulting complexes can exhibit various coordination geometries (e.g., tetrahedral, square planar, octahedral) depending on the metal ion, the stoichiometry, and the presence of other ancillary ligands. bepls.commdpi.com For instance, Schiff bases derived from aminoquinolines are known to form stable complexes with various transition metals, where the imine nitrogen and the quinoline nitrogen participate in coordination. bepls.com While specific complexes of this compound are not extensively documented, the principles of coordination chemistry suggest its viability as a bidentate N,O-donor ligand. mdpi.com Such complexes could find applications in catalysis, for example, in oxidation reactions like the catecholase activity demonstrated by copper-quinoline complexes. mdpi.com

Ring-Opening and Ring-Closure Reactions of 6-Chloroquinolin-2-one Systems

The quinolin-2-one ring system is generally stable, but under specific conditions, it can undergo ring-opening or participate in ring-closure reactions to form more complex polycyclic structures. Ring-closure reactions are fundamental to the synthesis of the quinoline core itself. Classical methods like the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base, lead to the formation of quinoline-4-carboxylic acids, which are structurally related to quinolin-2-ones. iipseries.orgrsc.org Modern synthetic methods often employ transition-metal catalysis. For example, palladium-catalyzed carbonylative cyclization of benzyl chlorides with anthranils provides a route to 3-arylquinolin-2(1H)-ones. thieme-connect.com Another approach involves the palladium-catalyzed cascade radical cyclization of 1,7-enynes with hydroxylamine to construct tricyclic quinolin-2(1H)-one scaffolds. rsc.org

Ring-opening of the robust quinoline core is less common but can be achieved under forcing conditions or with highly reactive reagents. Low-valent titanium species have been shown to effect the room-temperature ring-opening of quinoline itself, involving the cleavage of the C2=N1 bond. semanticscholar.org In the context of quinolin-2-ones, ring-opening can occur through the cleavage of the amide bond. For example, the reaction of 4,7-dimethyl-6-nitrocoumarin with hydrazine hydrate results in a ring-opening of the pyrone ring followed by a ring-closing step to yield N-amino-4,7-dimethyl-6-nitroquinolin-2-one, demonstrating a coumarin-to-quinolinone rearrangement. researchgate.net This type of transformation highlights the interplay between ring-opening and ring-closure pathways in the synthesis of functionalized quinolinones.

Photochemical Transformations of 6-Chloroquinolin-2-one Derivatives

The conjugated π-system of the quinolin-2-one scaffold makes it susceptible to photochemical transformations upon absorption of ultraviolet or visible light. One of the most significant photochemical reactions of 2(1H)-quinolones is the [2+2] photocycloaddition with alkenes. nih.govacs.org This reaction provides a direct route to constructing cyclobutane rings, which are valuable substructures in organic synthesis.

The reaction typically proceeds via the triplet excited state of the quinolone. acs.org Upon irradiation, the quinolone is excited to its singlet state, which then undergoes intersystem crossing to the more stable triplet state. This triplet species can then react with an alkene in a stepwise manner to form the cyclobutane adduct. These reactions often exhibit high regio- and diastereoselectivity. acs.org

The enantioselectivity of intermolecular [2+2] photocycloaddition reactions of 2(1H)-quinolones can be controlled by using a chiral sensitizer, such as a chiral thioxanthone catalyst. nih.govacs.org The catalyst absorbs light and transfers its triplet energy to the quinolone substrate. Non-covalent interactions, such as two-point hydrogen bonding between the quinolone's N-H and C=O groups and the chiral catalyst, are crucial for achieving high enantioface differentiation. nih.govacs.org The presence of substituents on the quinolone ring, such as the bromine atom in one study, was shown to be compatible with this transformation, suggesting that a 6-chloro substituent would also be tolerated. nih.gov

Table 3: Enantioselective [2+2] Photocycloaddition of 2(1H)-Quinolones

| Quinolone Substrate | Alkene Partner | Catalyst (mol%) | Wavelength (nm) | Yield (%) | ee (%) | Ref. |

| 2(1H)-Quinolone | Methyl Acrylate | Chiral Thioxanthone (10) | 419 | 74 | 74 | nih.gov |

| 6-Bromo-2(1H)-quinolone | Ethyl Acrylate | Chiral Thioxanthone (10) | 419 | 79 | 93 | nih.govacs.org |

| 7-Methyl-2(1H)-quinolone | Ethyl Acrylate | Chiral Thioxanthone (10) | 419 | 81 | 95 | acs.org |

Beyond cycloadditions, UV irradiation of certain quinolone derivatives, particularly fluoroquinolones, can lead to photodegradation. nih.govnih.gov The photostability is highly dependent on the substitution pattern. For instance, halogen substituents at the C8 position of fluoroquinolones have been reported to cause photolability. nih.gov This suggests that the 6-chloro substituent on the quinolin-2-one ring could influence its photostability and potentially lead to other photochemical degradation pathways upon prolonged exposure to UV light.

Advanced Spectroscopic and Structural Characterization of 6 Chloroquinolin 2 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 6-chloroquinolin-2-one and its analogs, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable.

¹H NMR spectroscopy of quinolin-2-one derivatives reveals characteristic signals for the aromatic protons of the quinoline (B57606) ring system. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the chloro substituent and the carbonyl group. For instance, in a series of (E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene)-4-(substituted phenyl)-6-phenyl-2H-1,3-oxazin-2-amines, the quinoline protons (H-4, H-5, H-7, H-8) typically resonate in the downfield region, often between δ 7.76 and 8.75 ppm. The specific substitution pattern on the quinoline and other aromatic rings influences the precise chemical shifts and multiplicities of these signals niscpr.res.in.

¹³C NMR spectroscopy provides complementary information, detailing the carbon framework of the molecule. The carbonyl carbon (C-2) of the quinolin-2-one ring is typically observed at a downfield chemical shift due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The carbon atom bearing the chlorine (C-6) also exhibits a characteristic chemical shift influenced by the electronegativity of the halogen. In related 6-chloro-2-methyl-4-phenylquinoline derivatives, the carbon signals for the quinoline ring are well-resolved, allowing for unambiguous assignment researchgate.net. Theoretical calculations, such as those using the Gauge-Including Atomic Orbital (GIAO) method, can be employed to predict and help assign the experimental ¹³C NMR chemical shifts dergipark.org.trresearchgate.netnih.govtsijournals.com. The one-bond chlorine-isotope effect can also be a useful tool for identifying chlorinated carbons in ¹³C NMR spectra researchgate.net.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for 6-Chloroquinolin-2-one Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| (E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene) derivative | ¹H | 8.75 (s, H-4), 7.76-8.05 (m, H-5, H-7, H-8) |

| (E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene) derivative | ¹³C | 161.8 (CH=N), 152.01, 145.87, 139.18, 139.04, 134.33, 132.14, 130.40, 130.27, 130.07, 128.44, 128.29, 128.09, 124.24, 123.35, 122.67, 116.91, 111.86, 77.07, 40.10 (quinoline, phenyl, oxazine carbons) |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity within the molecular structure. HSQC experiments correlate the signals of protons directly attached to carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. HMBC, on the other hand, reveals longer-range correlations (typically over two to three bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. For complex quinoline derivatives, 2D NMR is essential for complete and unambiguous structural elucidation researchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which can aid in structural elucidation niscpr.res.innih.govsciencepublishinggroup.commdpi.com.

The fragmentation of organic molecules in a mass spectrometer is often not random and can provide valuable structural information chemguide.co.uk. The molecular ion, formed by the removal of an electron, is often unstable and breaks down into smaller, characteristic fragments chemguide.co.uk. For instance, in the mass spectrum of 6-chloro-3-thiocyanatoacetyl-2-methylchromone, a related heterocyclic system, a weak molecular ion peak is observed, and the fragmentation pattern is characteristic of chromones and ketones asianpubs.org. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion and its fragments, with the ratio of the M+ and M+2 peaks being approximately 3:1 asianpubs.org.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is particularly useful for confirming the molecular formula of newly synthesized compounds. For a series of novel quinolino-oxazines, HRMS was used to confirm the structures of the synthesized compounds niscpr.res.in. Similarly, HRMS has been employed in the characterization of various quinolin-4(1H)-one derivatives, providing exact mass measurements that correspond to their calculated molecular formulas rsc.org.

Interactive Data Table: HRMS Data for a 6-Chloroquinolin-2-one Derivative

| Compound | Ion | Calculated m/z | Found m/z |

| 2-(4-chloro phenyl)-3-selenocyanato-quinolin-4(1H)-one | [M+H]⁺ | 360.9647 | 360.9646 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 6-chloroquinolin-2-one and its derivatives is characterized by several key absorption bands. A strong absorption band is typically observed in the region of 1650-1722 cm⁻¹, which is characteristic of the C=O stretching vibration of the quinolin-2-one ring nih.gov. The N-H stretching vibration of the lactam group usually appears as a broad band in the range of 3344-3357 cm⁻¹ nih.gov. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-Cl stretching vibration is typically found in the fingerprint region of the spectrum, at lower wavenumbers dergipark.org.trvscht.cz.

Interactive Data Table: Characteristic IR Absorption Bands for Quinolone Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3344 - 3357 |

| C=O Stretch | 1650 - 1722 |

| Aromatic C-H Stretch | > 3000 |

| C-Cl Stretch | < 800 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise details about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. The crystal structure of 6-chloroquinolin-2(1H)-one has been determined, revealing that the quinoline ring system is nearly planar nih.gov. In the crystal, molecules are linked by N—H⋯O hydrogen bonds, forming chains nih.gov. Furthermore, π–π stacking interactions are observed between the aromatic rings of adjacent molecules nih.govnih.gov.

For derivatives such as 3-acetyl-6-chloro-4-phenyl-quinolin-2(1H)-one, X-ray crystallography has shown that the phenyl ring is twisted relative to the quinoline ring system nih.gov. The crystal packing in these derivatives is stabilized by various intermolecular interactions, including hydrogen bonding and C—H⋯π interactions researchgate.netnih.gov.

Interactive Data Table: Crystal Data for 6-Chloroquinolin-2(1H)-one

| Parameter | Value |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.60 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 24.951 (19) |

| b (Å) | 7.733 (6) |

| c (Å) | 7.988 (6) |

| V (ų) | 1541 (2) |

| Z | 8 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Characterization

The photophysical characteristics of 6-chloro-6H-quinolin-2-one, which are crucial for understanding its electronic structure and potential applications in materials science and photochemistry, are determined using UV-Vis spectroscopy and fluorescence studies. The quinolin-2-one scaffold is known to be fluorescent, and substitutions on the aromatic ring can significantly influence these properties.

Absorption and Emission Spectra Analysis

Interactive Data Table: UV-Vis Absorption Data for a 6-Chloro-2-oxo-quinoline Derivative

| Compound | Solvent | Absorption Maxima (λmax) |

|---|

Quantum Yield and Fluorescence Lifetime Studies

The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state, are critical parameters for characterizing fluorescent compounds. As of the current review, specific experimental values for the quantum yield and fluorescence lifetime of this compound have not been reported in published research. The determination of these properties requires specialized spectrofluorometric measurements, often using a comparative method with a known standard for quantum yield and time-correlated single-photon counting (TCSPC) for lifetime studies. While the quinoline framework is known to form the basis of many fluorescent probes, quantitative data for this specific chloro-substituted variant is absent from the literature. vdoc.pub

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound by measuring the mass percentages of its constituent elements. The molecular formula for this compound is C₉H₆ClNO. Based on this formula, the theoretical elemental composition can be calculated. However, experimental "found" values from combustion analysis for this specific compound are not available in the surveyed literature to provide a direct comparison.

For a related, more complex derivative, N'-(6-chloro-2-oxo-1,2-dihydroquinolin-3-ylmethylene)-2-hydroxybenzohydrazide (C₁₇H₁₂ClN₃O₃), experimental data has been published, demonstrating the application of this verification technique. bris.ac.uk The comparison for this derivative is shown below.

Interactive Data Table: Elemental Analysis of a 6-Chloro-2-oxo-quinoline Derivative (C₁₇H₁₂ClN₃O₃)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 59.75 | 59.60 |

| Hydrogen (H) | 3.54 | 3.39 |

Purity Assessment Techniques in Academic Research (e.g., HPLC, TLC)

The purity of chemical compounds is paramount in academic research to ensure the validity of experimental results. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard techniques for assessing the purity of quinolinone derivatives.

Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of reaction progress and for preliminary purity checks. It involves spotting the compound on a stationary phase (e.g., silica gel on an aluminum sheet) and developing it with a suitable mobile phase. While it is standard practice to use TLC for compounds like this compound, specific details such as the solvent system composition and the resulting retention factor (Rf) value are not documented in the available literature.

High-Performance Liquid Chromatography (HPLC) provides a more accurate, quantitative assessment of purity. In several patents involving derivatives of this compound, HPLC is cited as the method for purity verification. For example, a derivative was reported to have a purity of 96.5% as measured by UV detection at 220 nm. Another analysis using liquid chromatography-mass spectrometry (LCMS) confirmed a purity of 100% at a detection wavelength of 254 nm. These examples underscore the utility of HPLC in the characterization of this class of compounds, although a specific, detailed method (including column type, mobile phase composition, and flow rate) for the parent compound this compound is not provided in the reviewed sources.

Computational Chemistry and Theoretical Investigations of 6 Chloroquinolin 2 One Systems

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions (theoretical aspect)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govajchem-b.comnih.gov This theoretical approach is instrumental in drug discovery and development for predicting the activity of novel molecules, thereby optimizing lead compounds and reducing the need for extensive experimental screening. bio-hpc.eufrontiersin.org For 6-chloro-6H-quinolin-2-one and its derivatives, QSAR models can elucidate the key structural features that govern their interactions with biological targets.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. ajchem-b.com By quantifying these properties using molecular descriptors, statistical models can be constructed to predict the activity of new, unsynthesized analogs. These models are valuable for understanding the mechanism of action and for designing more potent compounds. nih.govresearchgate.net

A typical QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.

Molecular Descriptor Calculation: A wide range of descriptors representing various aspects of the molecular structure are calculated for each compound. These can be categorized as 2D or 3D descriptors. nih.gov

Model Development: Statistical methods are used to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the developed model is rigorously assessed to ensure its reliability.

Molecular Descriptors in QSAR Models for Quinolinone Systems

A variety of molecular descriptors can be utilized to develop robust QSAR models for this compound derivatives. These descriptors can be broadly classified into the following categories:

| Descriptor Category | Examples | Description |

| Constitutional (1D) | Molecular Weight, Number of atoms, Number of rings | Describe the basic composition of the molecule without any information about its geometry or connectivity. |

| Topological (2D) | Wiener index, Kier & Hall molecular connectivity indices | Reflect the atomic connectivity within the molecule. |

| Geometrical (3D) | Molecular surface area, Molecular volume, Principal moments of inertia | Depend on the 3D coordinates of the atoms and describe the size and shape of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Atomic charges | Derived from quantum mechanical calculations and describe the electronic properties of the molecule. dergipark.org.tr |

| Physicochemical | LogP (lipophilicity), Molar refractivity | Represent key properties related to the compound's absorption, distribution, metabolism, and excretion (ADME). |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The selection of appropriate descriptors is a critical step in QSAR modeling, as they must capture the structural variations within the compound series that are relevant to the biological activity being studied. nih.gov For instance, in a series of this compound derivatives, descriptors related to hydrophobicity (LogP) and electronic properties (atomic charges on the quinolinone ring and the chlorine atom) would likely be important for modeling interactions with a biological target.

Statistical Methods and Model Validation

Various statistical methods can be employed to develop the QSAR equation. Multiple Linear Regression (MLR) is a common approach that generates a simple linear equation. ajchem-b.combrieflands.com More advanced machine learning techniques like k-Nearest Neighbors (kNN), Decision Trees (DT), and Support Vector Machines (SVM) are also frequently used to handle complex, non-linear relationships between structure and activity. nih.govfrontiersin.org

Once a model is developed, its statistical significance and predictive ability must be thoroughly validated. Key statistical parameters used for model validation include:

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, typically calculated using leave-one-out cross-validation. | > 0.5 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

| F-test (Fischer's value) | A statistical test that assesses the overall significance of the regression model. | High value |

This table is interactive. You can sort and filter the data by clicking on the column headers.

A robust and predictive QSAR model for this compound derivatives would enable the virtual screening of a large library of related compounds, prioritizing the synthesis of those with the highest predicted biological activity. For example, a study on quinoline (B57606) derivatives as anti-hepatitis B virus agents successfully utilized SAR to identify potent compounds. nih.gov Similarly, QSAR models have been developed for other quinoline-based compounds for various activities, including anticancer and antimalarial effects, demonstrating the broad applicability of this theoretical approach. nih.govmdpi.com

The insights gained from the contour maps of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be particularly valuable. These maps visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity, thus guiding the rational design of new, more potent derivatives of this compound. researchgate.netmdpi.com

Exploration of Advanced Academic Applications and Research Trajectories for 6 Chloroquinolin 2 One Derivatives

Development as Key Intermediates and Building Blocks in Complex Heterocyclic Synthesis

The quinoline (B57606) ring system is a fundamental component of many natural products and synthetic compounds with diverse biological activities. nih.govnih.gov The presence of the chlorine atom and the lactam functionality in 6-chloroquinolin-2-one provides reactive sites that can be strategically modified, making it an excellent starting material for the construction of more complex heterocyclic systems. mdpi.com Organic chemists have utilized this scaffold in a variety of synthetic transformations to generate novel molecular architectures.

The versatility of 6-chloroquinolin-2-one as a synthetic intermediate is demonstrated in its use in various coupling and condensation reactions. For instance, the nitrogen atom of the quinolinone ring can be alkylated or arylated, while the chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. These reactions are pivotal in creating libraries of compounds for drug discovery and other applications. Classic synthetic methods like the Skraup, Doebner–von Miller, and Friedländer syntheses are foundational in creating the initial quinoline structure, which can then be further functionalized. nih.govorganic-chemistry.org Modern synthetic protocols, including metal-catalyzed cross-coupling reactions, have further expanded the synthetic utility of chloroquinoline derivatives. rsc.org

The application of 6-chloroquinolin-2-one and its derivatives as building blocks extends to the synthesis of fused heterocyclic systems. By strategically introducing reactive functional groups, chemists can initiate intramolecular cyclization reactions to construct polycyclic molecules with unique three-dimensional structures. These complex heterocycles are often designed to mimic the structures of natural products or to fit into the active sites of specific biological targets.

Contributions to Materials Science and Optoelectronics

The inherent photophysical properties of the quinoline nucleus have led to the exploration of its derivatives in the field of materials science, particularly in the development of organic optoelectronic devices. The extended π-conjugated system of the quinolinone ring can be modulated through chemical modification to tune its absorption and emission characteristics.

Quinoline derivatives have been investigated as components of organic light-emitting diodes (OLEDs). google.com Their thermal stability, and ability to form stable amorphous films make them suitable for use in the emissive layers of OLEDs. By incorporating different substituents onto the 6-chloroquinolin-2-one core, researchers can alter the emission color and improve the quantum efficiency of the devices. The development of new quinoline-based materials is a continuous effort to enhance the performance and longevity of OLEDs for display and lighting applications. Some metal complexes incorporating quinoline-based ligands have shown promise as light-emitting materials in organic electroluminescent devices, aiming to achieve deep red emission with high efficiency. google.com

The fluorescence properties of quinolin-2-one derivatives also make them excellent candidates for the development of chemical sensors and probes. rsc.org These molecules can be designed to exhibit a change in their fluorescence intensity or wavelength upon binding to a specific analyte, such as metal ions or small molecules. For example, quinoline-based fluorescent probes have been developed for the detection of hypochlorite, a reactive oxygen species, in living cells. researchgate.net The "turn-on" fluorescence response is often achieved through a chemical reaction between the probe and the analyte, which alters the electronic structure of the fluorophore. The sensitivity and selectivity of these probes can be finely tuned by modifying the substituents on the quinoline ring. For instance, quinoline-tagged fluorescent organic probes have been synthesized for the sensing of nitro-phenolic compounds and Zn2+ ions. rsc.org

Mechanistic Probes in Biological Systems (Focus on molecular mechanisms and targets)

Derivatives of 6-chloroquinolin-2-one have proven to be invaluable tools for studying biological processes at the molecular level. Their ability to interact with specific biomolecules allows researchers to probe the mechanisms of action of enzymes and receptors and to investigate complex cellular pathways.

A significant area of research has been the development of 6-chloroquinolin-2-one derivatives as inhibitors of Factor XIa (FXIa), a serine protease involved in the blood coagulation cascade. nih.govnih.govbjcardio.co.uk These inhibitors are being investigated as potential anticoagulant agents with a reduced risk of bleeding compared to traditional therapies. acs.orgacs.org The 6-chloro-2-oxo-1,2-dihydroquinoline moiety has been identified as a key structural feature for binding to the S1 site of FXIa. nih.gov Extensive structure-activity relationship (SAR) studies have led to the design of potent and selective FXIa inhibitors with nanomolar efficacy. acs.orgresearchgate.net

| Compound/Derivative Class | Target | Key Findings | Reference |

| Phenylalanine-based inhibitor | Human FXIa | Potent activity with an IC50 of 1 nM; high selectivity over other serine proteases. | nih.gov |

| Tetrahydroquinoline (THQ) derivatives | FXIa | Potent and selective inhibitors; demonstrated antithrombotic efficacy in rabbit models without prolonging bleeding times. | acs.org |

| 1,2,3-trisubstituted proline derivatives | Human FXIa | Nanomolar inhibition potency (IC50 range of 6–4100 nM). | nih.gov |

| α-ketothiazole-arginine peptidomimetics | Human FXIa | The most potent inhibitor had an IC50 value of 6 nM. | nih.gov |

Furthermore, quinoline derivatives have been studied as inhibitors of the cytochrome bc1 complex (also known as complex III), a crucial enzyme in the mitochondrial respiratory chain. mdpi.comnih.govnih.gov Inhibition of this complex disrupts cellular energy production and is a validated target for antifungal and antimalarial drugs. The binding of these inhibitors to the Qi and Qo sites of the cytochrome bc1 complex has been characterized through structural and biochemical studies, providing insights into the enzyme's mechanism. researchgate.net

The planar structure of the quinoline ring allows it to intercalate into the DNA double helix, a mechanism that can interfere with DNA replication and transcription. This property has been exploited in the design of anticancer agents. While not as extensively studied for 6-chloroquinolin-2-one itself, the broader class of quinoline derivatives has a well-established history of DNA interaction. For example, compounds like camptothecin (B557342) and its analogs, which contain a quinoline core, are potent topoisomerase I inhibitors that trap the enzyme-DNA complex, leading to DNA damage and cell death. nih.govnih.gov The development of novel quinoline derivatives that can selectively target DNA structures or DNA-protein interactions remains an active area of research.

Structure-Activity Relationship (SAR) Investigations for Modulated Biological Effects

Influence of Halogen Substituents on Biological Profiles

The presence and nature of halogen substituents on the quinolin-2-one core are critical determinants of a derivative's biological activity. The chlorine atom at the C6 position, in particular, has been shown to be highly influential. In studies on antimalarial arylvinylquinolines, the 6-chloro substitution has been demonstrated to be superior for antiplasmodial potency when compared to other substituents like fluorine or a methoxy (B1213986) group. nih.gov Research suggests that the properties of the halogen, such as its size and electronic effects, can significantly alter the compound's potency. nih.gov

For instance, a comparative study of 2-arylvinylquinolines highlighted that the chlorinated analogue (Compound 47) exhibited significantly higher antimalarial activity than its fluorinated (Compound 44) and methoxylated (Compound 39) counterparts. nih.gov This finding underscores the advantageous role of the chlorine atom at the C6 position in this specific chemical series. nih.gov The enhancement of biological activity through halogenation is a recurring theme in medicinal chemistry, where halogens can influence factors such as lipophilicity, metabolic stability, and binding affinity through halogen bonding.

| Compound | R¹ Substituent at C6 | Biological Activity (EC₅₀, nM) |

| 47 | Cl | 37.0 ± 4.3 |

| 44 | F | 82.6 ± 9.4 |

| 39 | MeO | 88.7 ± 2.3 |

| This table illustrates the superior antiplasmodial potency of the 6-chloro substituted compound compared to 6-fluoro and 6-methoxy analogues. Data sourced from nih.gov. |

Further studies on quinoline-2-one derivatives targeting multidrug-resistant Gram-positive bacteria have also identified compounds with significant antibacterial activity, where the substitution pattern, including halogens, plays a key role. nih.gov For example, in a series of antibacterial quinoline-2-one derivatives, compound 6c , featuring a specific halogenated phenylamino (B1219803) side chain, demonstrated the most potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). nih.gov

| Compound | MIC vs. MRSA (μg/mL) | MIC vs. VRE (μg/mL) | MIC vs. MRSE (μg/mL) |

| 6c | 0.75 | 0.75 | 2.50 |

| 6l | Promising Activity | Promising Activity | Promising Activity |

| 6o | Promising Activity | Promising Activity | Promising Activity |

| This table shows the minimum inhibitory concentrations (MIC) of selected quinoline-2-one derivatives against resistant bacterial strains, highlighting the potent activity of compound 6c. Data sourced from nih.gov. |

Impact of Side-Chain Modifications on Molecular Interactions

Modifications to the side chains attached to the 6-chloroquinolin-2-one core are a crucial strategy for optimizing molecular interactions and biological activity. The length, flexibility, and chemical nature of these side chains can profoundly affect how the molecule binds to its target protein. nih.gov Investigation of these structural variations is a cornerstone of SAR studies. nih.gov

In a series of novel morpholine-bearing quinoline derivatives designed as potential cholinesterase inhibitors, the length of the methylene (B1212753) side chain linker was found to be a critical factor. nih.gov Derivatives with a shorter, 2-methylene linker between the quinoline core and the morpholine (B109124) moiety generally exhibited better inhibition of acetylcholinesterase (AChE) compared to those with longer 3- or 4-methylene linkers. nih.gov This suggests that an optimal distance and orientation between the quinoline scaffold and the morpholine group are necessary for effective binding to the enzyme's active site. nih.gov

Furthermore, substituents on appended phenyl rings can also dictate activity. For example, within the same series, the presence and position of groups on a 4-N-phenyl ring were closely related to the compound's inhibitory potency. nih.gov Similarly, in the development of antimalarial 6-chloro-2-arylvinylquinolines, the presence of a vinyl group as a linker between the quinoline core and an aromatic ring was found to be essential for activity. Analogues where this vinyl linker was absent showed a significant loss of antiplasmodial potency. nih.gov

The importance of substituents is also highlighted in studies of quinoline derivatives where a substituent at the 3-position of the quinoline ring was identified as an absolute requirement for biological activity. researchgate.net In another study focusing on antibacterial quinoline-2-one derivatives, specific substitutions on a phenyl ring attached to the core structure led to compound 6c , which demonstrated the most potent activity against several multidrug-resistant bacterial strains. nih.gov This compound was found to be a more effective inhibitor of the dihydrofolate reductase (DHFR) enzyme than the reference drug trimethoprim, with an IC₅₀ value of 3.25 ± 0.15 μM compared to 8.40 ± 0.15 μM for trimethoprim. nih.gov

| Compound | Linker Length (Methylene units) | AChE Inhibition (IC₅₀, μM) |

| 11g-11l Series | 2 | Generally Better Inhibition |

| 11a-11f Series | 3 | Lower Inhibition |

| 11m-11r Series | 4 | Lower Inhibition |

| This table summarizes the structure-activity relationship concerning the methylene side chain length in morpholine-bearing quinoline derivatives and their inhibitory effect on AChE. Data sourced from nih.gov. |

Conformational Effects on Biological Engagement

Computational studies, including molecular docking and molecular dynamics simulations, are often employed to understand these conformational effects. For instance, in the development of quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors, molecular docking studies revealed that the most potent compound, 5a , demonstrated a strong binding affinity within the ATP-binding pockets of both kinases. frontiersin.org This strong interaction was supported by key hydrogen bonding and hydrophobic interactions, which are only possible when the molecule adopts a specific, favorable conformation. frontiersin.org

In another example, the binding of a quinoline derivative to the PAS site of acetylcholinesterase was shown to involve multiple specific interactions, including two π-π interactions between the quinoline ring and a tyrosine residue (Tyr341), and a salt bridge formed by a side chain's amino group. nih.gov The ability of the molecule to adopt the correct conformation to allow for these simultaneous interactions is essential for its inhibitory activity. These findings highlight that even subtle changes to the chemical structure can lead to significant conformational adjustments, thereby altering the biological profile of the 6-chloroquinolin-2-one derivative.

Challenges, Emerging Trends, and Future Research Directions in 6 Chloroquinolin 2 One Chemistry

Advancements in Sustainable and Efficient Synthetic Routes

A primary challenge in the synthesis of quinolone derivatives has been the reliance on classical methods that often require harsh conditions, expensive starting materials, and generate significant chemical waste. acs.org The future of 6-chloro-6H-quinolin-2-one synthesis lies in the adoption of green chemistry principles to develop more sustainable and economically viable routes.

Emerging trends focus on minimizing energy consumption and the use of hazardous solvents and reagents. qeios.com Key areas of future research include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by enabling deep and rapid heating of the reaction components. nih.gov